![molecular formula C20H17N3O3S B4119708 4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4119708.png)
4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide, also known as PTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTB is a member of the thiadiazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This compound may also interact with other proteins and enzymes in the brain, leading to its various effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of GABA-A receptor activity, anti-inflammatory properties, and potential neuroprotective effects. It has also been shown to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments, including its ability to modulate GABA-A receptor activity and its potential neuroprotective effects. However, it also has limitations, such as the need for careful temperature control during synthesis and the potential for off-target effects.
Future Directions
There are several potential future directions for research involving 4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other potential areas of research include its effects on other neurotransmitter receptors and its potential as a tool for studying the function of the GABA-A receptor.
Scientific Research Applications
4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. This compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(2-oxo-2-phenylacetyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-6-16-22-23-20(27-16)21-19(26)15-11-9-14(10-12-15)18(25)17(24)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDZLOGFULRTBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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